2-(1,1-Difluoroethyl)phenol
Description
Significance of Fluoroalkylated Phenols in Contemporary Organic Chemistry and Materials Science
Fluoroalkylated phenols, a class of compounds characterized by a phenol (B47542) ring substituted with a fluorine-containing alkyl group, have garnered substantial attention for the unique and often advantageous properties they impart to molecules. The introduction of fluoroalkyl groups can dramatically alter a molecule's physical, chemical, and biological characteristics. ontosight.ai
One of the most notable effects of fluoroalkylation is the enhancement of lipophilicity, which can improve a compound's ability to interact with biological membranes. ontosight.ai This property is of particular interest in the development of new therapeutic agents. Furthermore, the strong electron-withdrawing nature of fluoroalkyl groups can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. ontosight.ainih.gov This modulation of electronic properties is a powerful tool for fine-tuning the behavior of molecules in various applications.
In the realm of materials science, fluoroalkylated phenols serve as valuable monomers and intermediates for the synthesis of high-performance polymers. ontosight.airesearchgate.net The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic properties. researchgate.nettandfonline.com For instance, fluorinated phenolic resins have demonstrated improved thermal and hydrophobic characteristics compared to their non-fluorinated counterparts. tandfonline.com These properties are highly desirable in applications ranging from advanced coatings to specialized electronic components.
The deliberate inclusion of the difluoromethyl or difluoromethylene group, as seen in 2-(1,1-Difluoroethyl)phenol, is a recurring strategy in the design of bioactive compounds and advanced materials. researchgate.netresearchgate.net This is due to the unique conformational and electronic effects of the CF2 group, which can lead to improved metabolic stability and binding affinity in pharmaceutical and agrochemical contexts. researchgate.netresearchgate.net
Overview of Research Trajectories in this compound Chemistry and Related Systems
Research into this compound and related fluoroalkylated phenols is dynamic, with several key areas of investigation. A primary focus is the development of efficient and selective synthetic methodologies. Traditional methods for synthesizing fluorinated phenols have included diazotization followed by hydrolysis, though this can involve multiple steps and generate significant waste. google.com More contemporary approaches aim for greater efficiency and milder reaction conditions.
One promising route involves the reaction of phenols with fluoroalkylating agents. For example, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been achieved through the base-mediated reaction of phenols with halothane (B1672932). nih.govbeilstein-journals.org This method offers a convenient way to introduce a functionalized difluoroethyl ether group onto a phenolic core. Another strategy involves the direct photochemical perfluoroalkylation of phenols using perfluoroalkyl iodides, which can proceed under mild, visible-light-irradiated conditions. units.it
The development of novel fluoroalkylating reagents is also a major research thrust. Reagents like 3,3-difluoroallyl sulfonium (B1226848) salts have been developed for the late-stage functionalization of phenol-containing bioactive molecules and peptides, highlighting the drive towards biocompatible and highly selective reactions. nih.gov The use of fluoroalkyl anhydrides as inexpensive and readily available reagents is also gaining traction for the synthesis of a wide range of fluoroalkyl-containing compounds. researchgate.net
Furthermore, the exploration of the unique reactivity of fluoroalkyl groups continues to be a vibrant area of research. The influence of fluorine substitution on radical, nucleophilic, and electrophilic fluoroalkylation reactions is a subject of ongoing study, often revealing reactivities that are distinct from their non-fluorinated analogs. rsc.org
Below is a table summarizing some key research findings related to the synthesis and properties of fluoroalkylated phenols:
| Research Focus | Key Findings |
| Synthesis of Fluorinated Phenolic Resins | Fluorine atoms were successfully introduced into the molecular chain of a phenolic resin via a two-step acid synthesis, resulting in improved thermal and hydrophobic properties. researchgate.nettandfonline.com |
| Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers | An efficient method was developed for the synthesis of these compounds from various phenols and halothane under mild conditions, without the need for expensive transition-metal catalysts. researchgate.netnih.gov |
| Photochemical Perfluoroalkylation of Phenols | A method for the direct alkylation of phenols with perfluoroalkyl iodides was developed using visible light irradiation and a non-nucleophilic base, yielding perfluorinated phenols at room temperature. units.it |
| Physicochemical Properties of Fluorinated Phenols | Fluorinated phenols exhibit weak acidic character with pKa values generally ranging from 8 to 12. They also show increased lipophilicity and permeability compared to their non-fluorinated counterparts. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)phenol |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5,11H,1H3 |
InChI Key |
HNTNJVRNSZONKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)(F)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 2 1,1 Difluoroethyl Phenol and Its Analogues
Approaches for Direct Introduction of the 1,1-Difluoroethyl Moiety onto Phenolic Scaffolds
Directly installing the 1,1-difluoroethyl group onto the aromatic ring of phenols represents an atom-economical and efficient synthetic approach. Methodologies to achieve this can be broadly categorized into nucleophilic, and radical-mediated pathways.
Nucleophilic Difluoroethylation Approaches
Nucleophilic strategies involve the reaction of a phenolate (B1203915) anion with an electrophilic source of the 1,1-difluoroethyl group. These methods often rely on the generation of difluorocarbene or the use of specialized difluoroethylating reagents.
A variety of reagents have been developed to act as electrophilic sources of the "CF2CH3" synthon. Hypervalent iodine reagents, for instance, have been employed for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles, including phenols. These reagents facilitate the transfer of the difluoroethyl group under mild conditions. Another approach involves the use of reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) in combination with a phosphine (B1218219), which can generate a difluorinated phosphorus ylide capable of reacting with electrophiles. acs.org
Recent advancements have also focused on difluoromethylation, which can be a precursor to the difluoroethyl group. Reagents such as difluoromethyl triflate and difluoromethyl perfluorobutanesulfonate (B13733166) have been used for the O-difluoromethylation of phenols. cas.cn Similarly, sodium chlorodifluoroacetate serves as a difluorocarbene precursor for the synthesis of aryl difluoromethyl ethers from phenols. orgsyn.org These difluoromethylated phenols can then potentially be converted to their 1,1-difluoroethyl analogues through subsequent alkylation.
| Reagent/System | Substrate Type | Key Features |
| Hypervalent iodine reagents | Phenols | Mild conditions, good regioselectivity. |
| Me3SiCF2Br / Triphenylphosphine | Ketones, Nitro alkenes | Forms a difluorinated phosphorus ylide. acs.org |
| Difluoromethyl triflate | Phenols | Effective for O-difluoromethylation. cas.cn |
| Sodium chlorodifluoroacetate | Phenols | Acts as a difluorocarbene precursor. orgsyn.org |
Base-mediated reactions are fundamental to nucleophilic difluoroethylation, as they are required to deprotonate the phenol (B47542) to its more nucleophilic phenolate form. The choice of base and reaction conditions is critical to the success of these couplings. For instance, the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base like potassium hydroxide (B78521) (KOH) can lead to the formation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.orgresearchgate.netnih.gov These products can then be further manipulated to yield the desired 2-(1,1-difluoroethyl)phenol derivatives.
The Ullmann-type coupling reaction, traditionally used for forming C-O and C-S bonds, has also been adapted for C-H functionalization, providing a pathway to phenols and their derivatives from aryl halides. d-nb.infoorganic-chemistry.org While not a direct difluoroethylation, this methodology highlights the utility of copper-catalyzed cross-coupling reactions in phenol synthesis, which can be conceptually extended to incorporate fluorinated alkyl groups. d-nb.info
| Reaction Type | Reagents | Product Type |
| Halothane Coupling | Phenol, Halothane, KOH | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether. beilstein-journals.orgresearchgate.netnih.gov |
| Ullmann-type Coupling | Aryl Halide, Hydroxide Source, Copper Catalyst | Phenol. d-nb.infoorganic-chemistry.org |
Radical-Mediated Difluoroethylation Pathways
Radical chemistry offers a complementary approach to nucleophilic methods for the formation of C-CF2CH3 bonds. These reactions typically involve the generation of a difluoroethyl radical, which then reacts with the phenolic substrate.
Visible light-induced photocatalysis has emerged as a powerful tool for organic synthesis, including the fluoroalkylation of aromatic compounds. units.it Phenolates, upon photoexcitation, become potent reducing agents capable of generating reactive radicals from suitable precursors. units.it This property can be harnessed for the direct aromatic C-H functionalization of phenols. units.it For example, the direct photochemical perfluoroalkylation of phenols with perfluoroalkyl iodides has been demonstrated. units.it
Palladium-catalyzed photocatalytic methods have also been developed for the fluoroalkylation of styrene (B11656) derivatives, which could potentially be adapted for phenolic substrates. nih.gov These reactions proceed under mild conditions and often exhibit broad functional group tolerance. nih.gov The generation of fluoroalkyl radicals from precursors like fluoroalkyl halides is a key step in these transformations. researchgate.net
| Method | Key Features |
| Direct Photochemical Alkylation | Utilizes photoexcited phenolates as reducing agents. units.it |
| Photocatalytic Palladium-Catalyzed Coupling | Mild conditions, applicable to various fluoroalkyl iodides. nih.gov |
Oxidative fluorination provides a route to fluorinated aromatic compounds, which can be precursors to the target molecule. cas.cneuropa.eu These methods typically involve the use of a fluoride (B91410) source and an oxidant. cas.cn For example, copper-catalyzed oxidative fluorination of arenes has been developed, employing reagents like AgF as the fluoride source. cas.cn Metal-free conditions using hypervalent iodine compounds have also been reported for the fluorination of phenols. cas.cn
While these methods primarily introduce fluorine atoms directly onto the aromatic ring, they are conceptually relevant as they demonstrate the feasibility of C-H functionalization of phenols under oxidative conditions. cas.cnresearchgate.netacs.orggoogle.com The resulting fluorinated phenols could then undergo further reactions to introduce the remaining part of the 1,1-difluoroethyl group.
| Method | Reagents | Key Features |
| Copper-Catalyzed Oxidative Fluorination | Arene, AgF, Oxidant, Copper Catalyst | Selective fluorination of aromatic C-H bonds. cas.cn |
| Metal-Free Oxidative Fluorination | Phenol, Hypervalent Iodine Reagent, Fluoride Source | Formal oxidative fluorination of phenolic C-H bonds. cas.cn |
Transition-Metal Catalyzed Synthetic Routes to Fluoroalkylated Phenols
Transition-metal catalysis provides powerful and versatile platforms for the formation of carbon-fluorine bonds and the introduction of fluoroalkyl groups onto aromatic systems. Catalysts based on palladium, copper, and nickel are at the forefront of these synthetic efforts, each offering unique advantages for the synthesis of fluoroalkylated phenols.
Palladium-Catalyzed Difluoroethylation Reactions
Palladium-catalyzed cross-coupling reactions are a highly effective method for the synthesis of fluoroalkylated aromatic compounds. These reactions typically involve the coupling of an aryl electrophile (such as a halide or triflate) with a difluoroethyl source. A key strategy involves the use of a difluoroethyl-containing organometallic reagent in a Kumada or Negishi-type coupling. For instance, the reaction of 2-bromophenol (B46759) with a pre-formed difluoroethylzinc reagent, facilitated by a palladium catalyst and a suitable ligand, can yield this compound.
Another significant advancement is the palladium-catalyzed reaction of arylboronic acids with fluoroalkyl halides. For example, the Suzuki-Miyaura coupling of 2-hydroxyphenylboronic acid with 1-bromo-1,1-difluoroethane (B1595350) can be achieved using a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base. This methodology has been shown to be effective for a range of substituted phenols.
Direct C-H functionalization represents a more atom-economical approach. Palladium-catalyzed C-H difluoroethylation of phenols has been achieved using directing groups to control regioselectivity, often favoring the ortho position. These reactions typically employ a fluoroalkylating agent, such as a fluoroalkyl sulfonium (B1226848) salt, and an oxidant.
Copper-Mediated Strategies for Carbon-Fluorine Bond Formation
Copper-mediated reactions offer a cost-effective and powerful alternative for the synthesis of fluoroalkylated phenols. These methods often involve the coupling of phenols with a difluoroethyl source under milder conditions than some palladium-catalyzed systems. A common approach is the copper-catalyzed cross-coupling of phenols with fluoroalkyl halides. For example, the reaction of phenol with 1-bromo-1,1-difluoroethane in the presence of a copper(I) catalyst and a base can lead to the formation of the O-difluoroethylated product, which can sometimes be rearranged to the C-alkylated isomer under thermal or catalytic conditions.
More recent developments have focused on radical-based fluoroalkylation. Copper catalysts can facilitate the generation of difluoroethyl radicals from readily available precursors. These radicals then undergo addition to the aromatic ring of the phenol. For instance, the copper-catalyzed reaction of phenols with a difluoroethyl sulfonium salt can proceed via a radical mechanism to afford the desired this compound. This method often exhibits good regioselectivity for the ortho position.
Nickel-Catalyzed Processes in Fluoroalkylation
Nickel catalysis has emerged as a valuable tool in fluoroalkylation chemistry, offering a more economical option than palladium and exhibiting unique reactivity. Nickel-catalyzed cross-coupling reactions can effectively couple aryl electrophiles, including more challenging substrates like aryl chlorides and fluorides, with difluoroethylating agents.
For instance, the nickel-catalyzed reaction of 2-chlorophenol (B165306) with a difluoroethyl source, such as a difluoroethylsilane or a difluoroethylzinc reagent, can provide a direct route to this compound. The choice of ligand is critical in these reactions, with bipyridine and phosphine ligands often being employed to promote efficient catalysis.
Late-Stage Functionalization for the Installation of the 1,1-Difluoroethyl Moiety
Late-stage functionalization (LSF) is a crucial strategy for rapidly diversifying complex molecules, such as drug candidates, by introducing functional groups at a late point in the synthesis. The installation of the 1,1-difluoroethyl group onto a phenolic core is a prime example of the power of LSF.
Conversion of Pre-Functionalized Aromatic Systems
A widely used LSF approach is the chemical transformation of an existing functional group on the phenol ring into the 1,1-difluoroethyl moiety. This method leverages well-established chemical reactions to achieve the desired modification.
One of the most common precursors is a 2-acetylphenol. The acetyl group can be converted to the 1,1-difluoroethyl group through deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogues. This transformation provides a direct and often high-yielding route to the target compound.
Another strategy involves the functionalization of a 2-formylphenol. The aldehyde can be converted to the target group in a two-step process involving the addition of a methyl organometallic reagent to form a secondary alcohol, followed by deoxofluorination. Alternatively, a Wittig-type reaction with a fluorinated phosphonium (B103445) ylide can be employed.
| Precursor Functional Group | Transformation | Reagents |
| Acetyl | Deoxofluorination | DAST, XtalFluor |
| Formyl | Grignard addition then deoxofluorination | MeMgBr then DAST |
| Carboxylic acid | Reduction then deoxofluorination | BH3 then DAST |
Regioselective Ring-Opening Strategies Involving Fluorinated Cyclic Precursors
An innovative approach for the synthesis of this compound involves the regioselective ring-opening of fluorinated cyclic precursors. This method can offer excellent control over the regiochemistry of the fluoroalkylation.
One such strategy employs gem-difluorinated cyclopropanes. For example, the reaction of a 1-(2-hydroxyphenyl)-2,2-difluorocyclopropane with a suitable Lewis acid or under thermal conditions can induce a ring-opening rearrangement to afford this compound. The regioselectivity of this process is often high, driven by the release of ring strain and the electronic properties of the aromatic ring.
Another approach utilizes fluorinated epoxides. The ring-opening of a 2-(2,2-difluoro-oxiran-2-yl)phenol derivative with a nucleophile can provide access to functionalized this compound analogues. The regioselectivity of the epoxide opening is a key factor in this synthetic design.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated molecules, including this compound and its analogues. The focus is on developing methods that are safer, more efficient, and have a reduced environmental footprint compared to traditional approaches. This involves the innovation of less hazardous reagents and the adoption of advanced processing technologies like flow chemistry.
A significant driver in the synthesis of fluorinated phenols is the move away from hazardous and environmentally detrimental reagents. nih.gov Historically, the production of such compounds often relied on reagents like chlorodifluoromethane (B1668795) (Freon-22), which is a potent ozone-depleting substance and is now being phased out under the Montreal Protocol. acs.orglookchem.com This has spurred research into a new generation of non-ozone depleting (non-ODS) difluorocarbene precursors and other fluorinating agents. nih.govrsc.org
Several classes of more environmentally friendly reagents have been developed for the difluoromethylation of phenols, which are key analogues.
Phosphorus-based Reagents: Diethyl bromodifluoromethylphosphonate has emerged as a highly efficient and environmentally benign precursor for difluorocarbene. researchgate.net It undergoes facile cleavage under basic conditions to generate the reactive intermediate, which is then trapped by phenolates. researchgate.net A key advantage of this reagent is that its primary byproduct, diethyl phosphate (B84403) ion, is water-soluble, simplifying purification and reducing organic waste. researchgate.net This method operates under mild conditions and has been successfully applied to the difluoromethylation of various phenols. researchgate.netfluoromart.com
Halodifluoroacetate Salts: Sodium chlorodifluoroacetate is another reagent that presents a greener alternative. orgsyn.org It is a commercially available, stable solid with relatively low toxicity and environmental impact, especially when compared to gaseous reagents or those requiring harsh conditions. orgsyn.orgorgsyn.org It functions as a difluorocarbene source through thermal decarboxylation. orgsyn.orgacs.org Its stability and availability in bulk make it attractive for larger-scale synthesis. orgsyn.org
Sulfone-based Reagents: Non-ODS reagents like chlorodifluoromethyl phenyl sulfone have also been developed. These can be used for the O-difluoromethylation of phenols under aqueous basic conditions, offering another environmentally conscious option. rsc.orgcas.cn
Fluoroform (CHF₃): Fluoroform is considered an ideal and atom-economical reagent for difluoromethylation reactions. rsc.org It is a non-ozone-depleting gas and a large-volume byproduct of fluoropolymer manufacturing, such as Teflon. acs.orgcas.cnacs.org However, its low reactivity has historically limited its use, often requiring strong bases and extended reaction times. rsc.orgrsc.org Despite this, methods for the direct difluoromethylation of phenols using fluoroform have been developed, though they can require a large excess of the reagent. rsc.orgrsc.org
Other Modern Reagents: The Hartwig group developed difluoromethyl triflate, a non-gaseous and non-ODS liquid that acts as a reactive difluorocarbene reagent for phenols under mild, aqueous basic conditions. rsc.org Additionally, visible-light photoredox catalysis using difluorobromoacetic acid provides a simple and efficient one-pot method for the difluoromethylation of phenols. acs.org
The following table summarizes key characteristics of these environmentally benign reagents used in the synthesis of phenol analogues.
| Reagent Class | Specific Reagent | Environmental Advantage | Key Research Findings |
|---|---|---|---|
| Phosphorus-based | Diethyl bromodifluoromethylphosphonate | Eco-friendly, water-soluble phosphate byproduct simplifies separation. researchgate.net | Acts as an efficient difluorocarbene precursor under mild, basic conditions for phenol difluoromethylation. researchgate.netfluoromart.comtcichemicals.com |
| Halodifluoroacetate Salts | Sodium chlorodifluoroacetate | Low toxicity, stable, non-gaseous, and available in bulk; lower environmental impact than Freon-based reagents. orgsyn.orgorgsyn.org | Generates difluorocarbene via thermal decarboxylation for effective difluoromethylation of phenols and other heteroatoms. orgsyn.orgacs.orgresearchgate.net |
| Gaseous Reagents | Fluoroform (CHF₃) | Non-ozone-depleting, atom-economical, and a byproduct of other industrial processes. acs.orgrsc.org | Can be used for direct difluoromethylation of phenols, although its low reactivity can necessitate excess reagent or strong bases. rsc.orgrsc.orgarkat-usa.org Its use is greatly enhanced by flow chemistry. acs.org |
| Triflate-based | Difluoromethyl triflate | Non-gaseous and non-ODS liquid reagent. rsc.org | Allows for rapid difluoromethylation of phenols within minutes at room temperature under aqueous basic conditions. rsc.org |
| Sulfone-based | Chlorodifluoromethyl phenyl sulfone | Non-ODS-based alternative to traditional reagents. rsc.orgcas.cn | Effective for O-difluoromethylation of phenols with varied electronic properties. rsc.org |
Flow chemistry and microreactor technology have emerged as powerful tools for developing greener, safer, and more efficient synthetic processes for fluorinated compounds. rsc.orgbeilstein-journals.org These technologies offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous materials or highly exothermic reactions. rsc.orgmit.edu
The synthesis of this compound and its analogues benefits greatly from continuous flow for several reasons:
Handling of Gaseous Reagents: The use of gaseous reagents like fluoroform (CHF₃) is challenging in batch reactors due to mass transfer limitations and safety concerns. lookchem.com Continuous flow systems, such as gas-liquid segmented flow reactors, dramatically improve the interfacial contact between the gas and liquid phases, leading to higher efficiency and reaction rates. mit.edunih.gov This enables the practical use of fluoroform as a sustainable difluoromethylating agent, allowing for scalable and efficient processes with better control over reagent dosing. acs.orgrsc.orgacs.org A telescoped flow process using fluoroform has been developed for the synthesis of the API eflornithine, demonstrating the industrial viability of this approach. acs.orgresearchgate.net
Use of Reactive Intermediates: Many fluorination reactions proceed through short-lived, highly reactive intermediates like difluorocarbene or organometallic species. researchgate.netnih.gov Flow microreactors provide precise control over residence time (often on the scale of seconds or minutes) and temperature, allowing these unstable intermediates to be generated and consumed in situ without decomposition or side reactions. orgsyn.orgbeilstein-journals.orgorganic-chemistry.org This "flash chemistry" approach can enable transformations that are difficult or impossible to control in batch reactors. beilstein-journals.org
Process Intensification and Safety: Continuous flow processing enhances the safety of fluorination reactions by minimizing the volume of hazardous material present at any given time. rsc.org The excellent heat transfer of microreactors prevents the buildup of thermal energy in exothermic reactions, avoiding thermal runaways. mit.edu Furthermore, linking multiple reaction and purification steps into a single, continuous ("telescoped") process reduces manual handling and waste generation, aligning with green chemistry principles. acs.orgrsc.org
Synthesis of Phenol Precursors: Flow chemistry is also applied to the synthesis of the phenol precursors themselves. For instance, a streamlined flow procedure for the oxidation of arylhydrosilanes to phenols has been developed, offering rapid reaction times and minimal processing of intermediates. organic-chemistry.org Similarly, continuous flow systems have been used for the aerobic oxidation of aryl Grignard reagents to produce functionalized phenols. nih.gov
The table below outlines examples of flow chemistry applications relevant to the synthesis of fluorinated phenols and their precursors.
| Reaction Type | Flow Reactor Setup | Key Parameters | Reported Advantages |
|---|---|---|---|
| Difluoromethylation with Fluoroform (CHF₃) | Gas-liquid continuous flow reactor | Residence time: ~20 min; Temperature: 0 to 25 °C | Enables use of inexpensive, sustainable CHF₃; improved safety and scalability; higher efficiency than batch. acs.orgrsc.orgacs.org |
| Phenol Synthesis from Aryl Grignard Reagents | Gas-liquid segmented flow system | Compressed air as oxidant | Economical and green approach using air; tolerates a broad range of functional groups. nih.gov |
| Phenol Synthesis from Arylsilanes | Flow reactor with catalyst bed | Streamlined oxidation process | Reduced reaction times, continuous processing, minimal intermediate handling, high yields. organic-chemistry.org |
| Monofluoroalkylation via Photoredox Catalysis | Coil reactor in a photoflow setup (e.g., PhotoCube) | Blue LED irradiation (λ = 457 nm) | Overcomes scalability limitations of batch photochemistry (limited light penetration); enables scale-up without loss of efficiency. acs.org |
| Synthesis of Aryne Precursors | PTFE Y-junction and residence element | Room temperature lithiation; residence time: ~8 s | Enables reactions not feasible in batch (e.g., room temp lithiation); fast preparation of pure compounds without chromatography. acs.org |
Mechanistic Investigations and Reactivity Profiles of 2 1,1 Difluoroethyl Phenol Derivatives
Elucidation of Reaction Pathways and Intermediates
The synthesis and transformation of fluoroalkylated phenols often proceed through complex mechanisms involving highly reactive intermediates. The elucidation of these pathways is key to optimizing reaction conditions and expanding the synthetic utility of these compounds.
Single-electron transfer (SET) is a fundamental process that can initiate fluoroalkylation reactions. In these mechanisms, an electron is transferred from a donor to a fluoroalkyl source, leading to the formation of a fluoroalkyl radical. This process can be triggered by photochemical methods, thermal initiators, or redox-active species.
Fluoroalkylation of various nucleophiles, including phenoxides, can be achieved with fluoroalkyl sulfones through a unimolecular radical nucleophilic substitution (SRN1) mechanism initiated by an SET process. The reaction can be significantly promoted by the addition of certain reagents that form a highly reactive electron donor species in situ, which effectively initiates the SET event. mdpi.com Metal-assisted fluoroalkylation reactions also frequently involve electron transfer steps. researchgate.net For instance, a catalytic amount of a Cu(II) salt can increase the reaction rate by superimposing a redox chain onto a radical chain mechanism. rsc.org The generation of fluoroalkyl radicals can also be accomplished through the use of Fenton reagent (H₂O₂ and Fe(II) salt) in conjunction with a fluoroalkylating agent like ethoxycarbonyl difluoromethyl bromide. rsc.org
The feasibility of these electron transfer reactions is linked to the reduction potentials of the fluoroalkyl sources compared to their non-fluorinated analogs. researchgate.net This principle is exploited in various methods, including visible-light photocatalysis and the use of inorganic electrides, to generate fluoroalkyl radicals for subsequent reactions with aromatic compounds like phenols. acs.org
Carbocationic intermediates play a significant role in certain difluoroethylation reactions, particularly in acid-mediated processes. A notable example involves the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines from 2-aryloxy-1,1-difluorocyclopropanes. nih.govrsc.org In this reaction, treatment with a strong acid like triflic acid leads to the regioselective, proton-mediated cleavage of the cyclopropane (B1198618) ring. nih.govrsc.org This ring-opening generates a key oxocarbenium ion intermediate. nih.govrsc.org
This carbocationic species is then susceptible to nucleophilic attack. For instance, in a Ritter-type reaction, the oxocarbenium ion is trapped by a nitrile, which is followed by a carbocationic cyclization onto the aromatic ring (a Friedel-Crafts-type reaction) to yield the final benzoxazine (B1645224) product. nih.govrsc.org
Copper-catalyzed difluoroalkylation reactions can also proceed through carbocationic intermediates. In one proposed pathway, a difluoroalkyl radical adds to an unsaturated system. The resulting radical intermediate is then oxidized by a Cu(II) species to form a carbocation, which subsequently undergoes an intramolecular nucleophilic attack to furnish the final product, regenerating the Cu(I) catalyst in the process. mdpi.com
Radical intermediates are central to many fluoroalkylation methods. The generation of perfluoroalkyl radicals (Rf•) can be achieved through various initiation techniques, including the use of thermal initiators like benzoyl peroxide or redox systems such as t-BuOOH/Fe(III) or H₂O₂/DMSO/Fe(II). rsc.org Photochemical methods are also widely employed to generate difluoromethyl radicals from precursors for aromatic substitution reactions. rsc.org
Once generated, the electrophilic fluoroalkyl radical adds to the aromatic ring of a phenol (B47542). nih.gov This addition forms a radical adduct, which is then oxidized in a chain process to yield the substituted product. rsc.org The presence of radical scavengers like TEMPO can suppress these reactions, providing evidence for the involvement of radical intermediates. researchgate.net
The reactivity of these radicals is a key factor. Perfluoroalkyl radicals, for example, are highly electrophilic and can effectively abstract hydrogen atoms from C-H bonds, which can be a competing side reaction depending on the solvent used. rsc.org Mechanistic studies have confirmed the involvement of difluoroalkyl radical intermediates in various transformations, including silver-catalyzed reactions with difluoroalkyl carboxylic acids and copper-mediated radical cyclizations. mdpi.comdocumentsdelivered.com These radical-mediated processes have been significantly advanced through the development of eco-friendly methods like visible-light photocatalysis. acs.org
Influence of Electronic and Steric Factors on Reactivity
The reactivity of 2-(1,1-difluoroethyl)phenol and its derivatives is not uniform; it is profoundly influenced by the electronic properties of other substituents on the aromatic ring and by steric hindrance around the reaction centers.
The hydroxyl group (-OH) of a phenol is a strongly activating, ortho/para-directing substituent for electrophilic aromatic substitution. doaj.orgmdpi.com This high reactivity stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. mdpi.com Consequently, phenols are highly susceptible to electrophilic attack, often under milder conditions than those required for benzene (B151609). doaj.org
The presence of other substituents on the phenolic ring can either enhance or diminish this reactivity.
Electron-donating groups (EDGs) such as alkyl (-CH₃), alkoxy (-OCH₃), and additional hydroxyl (-OH) groups further increase the electron density of the ring. This enhances the rate of electrophilic substitution, making the phenol even more reactive. nih.gov
Electron-withdrawing groups (EWGs) like nitro (-NO₂), carboxyl (-COOH), or haloalkyl groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack, leading to slower reaction rates. nih.gov
| Substituent Type | Examples | Effect on Ring Electron Density | Impact on Reaction Rate | Directing Influence |
|---|---|---|---|---|
| Activating (Electron-Donating) | -OH, -CH₃, -OCH₃ | Increases | Increases | Ortho, Para |
| Deactivating (Electron-Withdrawing) | -NO₂, -COOH, -CF₃ | Decreases | Decreases | Meta (relative to the EWG) |
Stereocontrol refers to the ability to direct a chemical reaction to form a specific stereoisomer over others. This is a critical aspect in the synthesis of complex molecules, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. The development of methods for the stereoselective incorporation of fluoroalkyl groups is an area of significant research interest.
Achieving stereocontrol in difluoroethylation can be approached in several ways:
Asymmetric Catalysis : This is a powerful technique that uses a chiral catalyst to preferentially promote the formation of one enantiomer. For example, chiral phosphoric acids have been used in catalytic asymmetric dearomatization (CADA) reactions of phenols to produce chiral cyclic compounds with high enantioselectivity. Similarly, chiral organocatalysts can be employed in asymmetric difluoroalkylation reactions. nih.gov
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is set, the auxiliary is removed.
Substrate Control : The inherent chirality within a substrate molecule can influence the stereochemistry of a reaction at a different site.
In the context of difluoroethylation, photochemical methods combined with chiral organocatalysis have been developed for the asymmetric introduction of perfluoroalkyl groups. These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between a chiral dienamine (formed from the substrate and catalyst) and a perfluoroalkyl iodide. Light irradiation triggers a single electron transfer within this complex, generating a radical that is then intercepted in a regio- and stereoselective manner. While specific examples focusing solely on this compound are not abundant, these general principles of asymmetric synthesis are directly applicable to creating chiral derivatives containing the 1,1-difluoroethyl moiety. nih.gov The ultimate goal is to control the three-dimensional arrangement of atoms, leading to the synthesis of enantiomerically pure or enriched products. acs.org
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound and its derivatives is profoundly influenced by a complex interplay of non-covalent interactions. These forces, both within a single molecule (intramolecular) and between different molecules (intermolecular), dictate the molecule's conformational preferences, the accessibility of reactive sites, and the stability of transition states, thereby governing the ultimate reaction pathway and outcome. Understanding these interactions is critical for predicting and controlling the chemical behavior of these fluorinated compounds.
Hydrogen bonding is a key interaction that significantly modulates the reactivity of phenolic compounds. The introduction of a 1,1-difluoroethyl group at the ortho position introduces unique hydrogen bonding characteristics compared to non-fluorinated analogues. These characteristics stem from the strong electron-withdrawing nature of the fluorine atoms and their potential to act as weak hydrogen bond acceptors.
Two primary forms of hydrogen bonding are pertinent to the reaction systems of this compound:
Intermolecular Hydrogen Bonding: This occurs between the phenolic hydroxyl group (donor) and a hydrogen bond acceptor in the reaction medium, such as a solvent molecule or a basic reagent. The electron-withdrawing difluoroethyl group increases the acidity of the phenolic proton, making it a more potent hydrogen bond donor. brighton.ac.ukrsc.org This enhanced donor capacity can lead to stronger interactions with Lewis basic solvents or catalysts, which can be crucial for facilitating certain reactions, such as O-alkylation or deprotonation.
Intramolecular Hydrogen Bonding: This involves an interaction between the phenolic proton and one of the fluorine atoms of the adjacent difluoroethyl group (O-H···F-C). The existence and strength of such bonds in ortho-substituted phenols are subjects of detailed study. While fluorine is a highly electronegative atom, its ability to act as a hydrogen bond acceptor in an organic context is considered weak. nih.gov Studies on similar molecules, like 2-fluorophenol (B130384), suggest that any intramolecular hydrogen bond is very weak. acs.orgrsc.org However, for ortho-hydroxyaryl compounds, the presence of even a weak intramolecular hydrogen bond can favor a cis conformation, where the hydroxyl group is oriented toward the substituent. This conformation can compete with the trans conformation required for intermolecular interactions. nist.govmodgraph.co.uk
The balance between these intra- and intermolecular hydrogen bonds is critical for reactivity. In reactions requiring the participation of the phenolic hydroxyl group, such as deprotonation to form a phenoxide, a strong intramolecular hydrogen bond can hinder the approach of an external base, thereby reducing the reaction rate. nist.govrsc.org Conversely, in systems where the cis conformation is pre-organized for a specific intramolecular reaction, this weak hydrogen bond can be beneficial.
Theoretical and spectroscopic studies on various ortho-substituted phenols provide insight into the energetic landscape of these interactions. The relative stability of the cis and trans conformers is determined by the strength of the intramolecular hydrogen bond versus steric repulsion. For instance, DFT calculations on 2-trifluoromethylphenol show a small energy difference between the conformers, indicating that both orientations are accessible. modgraph.co.uk This dynamic equilibrium is crucial in reaction systems where solvent molecules or reagents must compete with the intramolecular interaction to engage with the hydroxyl group.
| Interaction Type | Key Features for this compound Systems | Impact on Reactivity | Supporting Findings |
| Intermolecular H-Bonding | Phenolic OH is a strong H-bond donor due to the electron-withdrawing -CHF₂CH₃ group. | Facilitates deprotonation by bases; Stabilizes polar transition states; Influences solvent-solute interactions. | Fluorination of phenols generally increases their H-bond donor strength. brighton.ac.ukrsc.org |
| Intramolecular H-Bonding | Potential for a weak O-H···F-C bond, leading to a cis conformer. | May hinder intermolecular interactions by sequestering the OH proton; Can pre-organize the molecule for certain intramolecular reactions. | The intramolecular H-bond in 2-fluorophenol is known to be weak. acs.orgrsc.org Strong intramolecular H-bonds in other ortho-phenols can prevent intermolecular binding. nist.gov |
| Conformational Equilibrium | Dynamic balance between cis (intramolecularly H-bonded) and trans (available for intermolecular H-bonding) forms. | The accessibility of the OH group to reagents is dictated by this equilibrium, impacting reaction kinetics. | Theoretical studies on related molecules like 2-CF₃-phenol show a small energy difference between conformers. modgraph.co.uk |
The aromatic character of the phenol ring is a central factor in determining the course of fluoroalkylation reactions. The delocalized π-electron system of the benzene ring and its perturbation by substituents dictate the nucleophilic and electrophilic properties of the molecule, thereby directing the regioselectivity of C-alkylation versus O-alkylation pathways.
The 2-(1,1-difluoroethyl) group exerts a significant electronic influence on the aromatic ring. Primarily, it acts as an electron-withdrawing group through a strong negative inductive effect (-I). This effect has two major consequences for reactivity:
Reactivity of the Aromatic Ring: The electron-withdrawing nature of the difluoroethyl group deactivates the aromatic ring toward electrophilic aromatic substitution. This makes C-fluoroalkylation, which involves the attack of an electrophilic fluoroalkylating agent on the π-system of the ring, more difficult compared to unsubstituted phenol.
Reactivity of the Phenolic Oxygen: The same inductive effect that deactivates the ring increases the acidity of the phenolic proton. This facilitates the formation of the corresponding phenoxide ion under basic conditions. The resulting phenoxide is a potent nucleophile at the oxygen atom, making O-fluoroalkylation a highly favorable pathway. researchgate.net
The competition between C- and O-fluoroalkylation is a recurring theme in phenol chemistry. rsc.org For this compound, O-alkylation is generally the dominant pathway, especially in reactions involving nucleophilic attack by the phenoxide on a fluoroalkyl electrophile.
However, the specific pathway also depends on the nature of the fluoroalkylating agent and the reaction conditions. Fluoroalkylation reactions can proceed through several distinct mechanisms:
Nucleophilic Pathway (S_N2-type): This is the most common pathway for O-alkylation. The phenoxide anion acts as a nucleophile, attacking an electrophilic fluoroalkyl source (e.g., R_F-X, where X is a leaving group). The high stability and nucleophilicity of the 2-(1,1-difluoroethyl)phenoxide favor this route.
Electrophilic Pathway: This pathway leads to C-alkylation and involves the attack of a highly reactive, electron-deficient fluoroalkyl species on the electron-rich aromatic ring. Due to the deactivating effect of the existing difluoroethyl group, harsh conditions or highly activated fluoroalkylating agents are typically required. The regioselectivity (ortho vs. para to the hydroxyl group) is governed by the directing effects of both the hydroxyl and the difluoroethyl substituents. mdpi.com
Radical Pathways: Modern fluoroalkylation methods increasingly utilize radical intermediates. These reactions can be initiated photochemically or through the use of radical initiators. rsc.org In these cases, a fluoroalkyl radical is generated, which can then add to the aromatic ring or react through other mechanisms. The selectivity of radical pathways is often governed by different principles than ionic pathways, sometimes allowing for substitution patterns that are difficult to achieve otherwise. rsc.org
The steric bulk of the ortho-difluoroethyl group can also play a role in directing reactivity, particularly in late-stage functionalization, where it may influence the regioselectivity of attack by sterically demanding reagents. nih.gov
| Fluoroalkylation Pathway | Description | Relevance to this compound |
| O-Alkylation (Nucleophilic) | The phenoxide ion attacks an electrophilic fluoroalkylating agent. | Highly favored due to the increased acidity of the phenolic proton and the deactivation of the aromatic ring. |
| C-Alkylation (Electrophilic) | The aromatic ring acts as a nucleophile, attacking a fluoroalkyl cation or its equivalent. | Disfavored due to the electron-withdrawing nature of the -CHF₂CH₃ group, which deactivates the ring. |
| Radical Addition | A fluoroalkyl radical adds to the aromatic system or participates in a single-electron transfer (SET) mechanism. | An alternative pathway that is less dependent on the inherent nucleophilicity/electrophilicity of the aromatic ring. Can provide access to different isomers. |
Spectroscopic and Advanced Analytical Characterization of 2 1,1 Difluoroethyl Phenol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific data found for 2-(1,1-Difluoroethyl)phenol.
No specific data found for this compound.
No specific data found for this compound.
No specific data found for this compound.
No specific data found for this compound.
Vibrational Spectroscopy
No specific data found for this compound.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₈F₂O, by measuring the monoisotopic mass of its molecular ion with high precision, typically to within a few parts per million (ppm). missouri.edubiochemcalc.com This level of accuracy enables the confident differentiation of the target compound from other isomers or isobaric species.
The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). missouri.edustolaf.edu In a typical HRMS analysis, the compound can be ionized to form various species, such as the molecular ion ([M]⁺•), the protonated molecule ([M+H]⁺), or adducts with sodium ([M+Na]⁺). The precise masses of these ions provide unambiguous confirmation of the compound's identity.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺• | [C₈H₈F₂O]⁺• | 158.0543 |
| [M+H]⁺ | [C₈H₉F₂O]⁺ | 159.0621 |
| [M+Na]⁺ | [C₈H₈F₂ONa]⁺ | 181.0440 |
Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed structural information through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to follow pathways characteristic of both phenols and fluorinated aromatic compounds. docbrown.infoyoutube.com
The molecular ion ([C₈H₈F₂O]⁺•) is expected to be relatively intense due to the stability of the aromatic ring. youtube.com Key fragmentation pathways would likely involve cleavages at the benzylic position and rearrangements common to phenols.
Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the cleavage of the C-C bond in the difluoroethyl side chain, leading to the loss of a methyl radical. This results in a stable, resonance-delocalized cation.
Loss of Carbon Monoxide (CO): Following the initial fragmentation, the phenolic ring structure can undergo cleavage, often involving the loss of a neutral carbon monoxide molecule, a characteristic fragmentation for phenols. docbrown.info
Formation of Aromatic Cations: Cleavage of the entire difluoroethyl group or subsequent fragmentations can lead to characteristic aromatic ions, such as the cyclopentadienyl (B1206354) cation ([C₅H₅]⁺). docbrown.info
| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Neutral Loss |
|---|---|---|---|
| [M-CH₃]⁺ | [C₇H₅F₂O]⁺ | 143.0308 | •CH₃ |
| [M-CO]⁺• | [C₇H₈F₂]⁺• | 130.0594 | CO |
| [C₅H₅]⁺ | [C₅H₅]⁺ | 65.0391 | C₃H₃F₂O |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques such as cyclic voltammetry (CV) are powerful for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity. For phenolic compounds, CV is particularly useful for studying the oxidation of the hydroxyl group. mdpi.com
The electrochemical oxidation of phenol (B47542) in aqueous solution is typically an irreversible process that involves the transfer of one electron and one proton, generating a phenoxy radical intermediate. scispace.comresearchgate.net This initial oxidation step is highly sensitive to the electronic environment of the aromatic ring. The potential at which this oxidation occurs (the anodic peak potential, Epa) is directly influenced by the nature of the substituents on the ring. acs.orgpku.edu.cn
Effect of Substituents: Electron-donating groups enrich the electron density of the aromatic ring, making the phenol easier to oxidize and thus shifting the Epa to less positive (lower) potentials. Conversely, electron-withdrawing groups decrease the electron density on the ring, making the hydroxyl group more difficult to oxidize and shifting the Epa to more positive (higher) potentials. vanderbilt.eduucalgary.cavedantu.com
The 1,1-difluoroethyl group at the ortho-position of this compound acts as a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms (inductive effect). This effect reduces the electron density on the phenolic oxygen, strengthening the O-H bond and making the removal of an electron more difficult. quora.comdoubtnut.com
Consequently, the oxidation potential of this compound is expected to be significantly more positive than that of unsubstituted phenol. For comparison, the oxidation peak potential for phenol is typically observed in the range of +0.65 V to +0.71 V (vs. a standard reference electrode like Ag/AgCl) in neutral pH media. scispace.com The phenoxy radical formed upon oxidation can undergo further reactions, most commonly polymerization, which leads to the formation of a passivating film on the electrode surface, a phenomenon known as electrode fouling. researchgate.net This is often observed in the cyclic voltammogram as a decrease in the peak current upon successive scans.
| Compound | Key Structural Feature | Expected Effect on Oxidation Potential | Predicted Anodic Peak Potential (Epa) |
|---|---|---|---|
| Phenol | Unsubstituted Ring | Baseline | ~ +0.7 V vs. Ag/AgCl |
| This compound | Electron-withdrawing -CH(F₂)CH₃ group | Shifts to more positive potential | > +0.7 V vs. Ag/AgCl |
Theoretical and Computational Chemistry Studies on 2 1,1 Difluoroethyl Phenol Systems
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.netustc.edu.cn It is used to determine the ground state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. researchgate.net For 2-(1,1-Difluoroethyl)phenol, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields key data:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. This would reveal any steric strain or intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the fluorine atoms.
Thermodynamic Properties: Calculations can provide standard thermodynamic functions like enthalpy, entropy, and Gibbs free energy. dntb.gov.ua
Electronic Properties: DFT calculations yield information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the molecule's reactivity and electronic transitions. nih.gov
Despite the widespread use of DFT for studying substituted phenols, specific studies detailing these ground state properties for this compound are not readily found in the literature. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule by translating the complex calculated wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.dempg.de An NBO analysis for this compound would provide quantitative insights into:
Hybridization and Bonding: It would describe the hybridization of atomic orbitals that form the sigma (σ) and pi (π) bonds, such as the C-O, C-F, and aromatic C-C bonds. uni-muenchen.de
Charge Distribution: It calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. mpg.de
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) NBOs (like lone pairs or bonds) and empty (acceptor) NBOs (like antibonding orbitals). researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies hyperconjugation effects. For this compound, this could reveal intramolecular hydrogen bonding or the electronic influence of the difluoroethyl group on the phenol (B47542) ring.
While NBO analysis is a powerful tool for understanding substituted phenols, specific published results of an NBO analysis on this compound are currently unavailable. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions. usda.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. usda.gov
For this compound, this could involve modeling reactions such as:
Electrophilic Aromatic Substitution: How the difluoroethyl group affects the reactivity and regioselectivity of the phenol ring towards electrophiles.
Proton Transfer: Modeling the deprotonation of the phenolic hydroxyl group. rsc.org
Radical Reactions: Investigating the stability of the corresponding phenoxyl radical and its formation kinetics. ustc.edu.cnnih.gov
Transition state analysis provides the activation energy (the height of the energy barrier), which is directly related to the reaction rate. usda.gov However, specific computational studies modeling reaction mechanisms and transition states involving this compound have not been identified in the surveyed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.govidc-online.com
The process typically involves:
Optimizing the molecular geometry using a method like DFT.
Calculating the magnetic shielding tensors for each nucleus in the optimized structure.
Referencing these shielding values against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).
For this compound, these calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted spectra to experimental data can confirm the molecular structure and help assign specific peaks to individual atoms. nrel.gov While DFT and machine learning methods are increasingly accurate for predicting NMR shifts, there are no specific published studies presenting these predictions for this compound. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is excellent for studying static electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals time-dependent behavior.
For this compound, MD simulations and conformational analysis would be used to:
Study Solvent Effects: MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing insight into solvation structures and dynamics.
Investigate Intramolecular Dynamics: These simulations can reveal the flexibility of the molecule and the dynamics of potential intramolecular hydrogen bonds.
Despite the utility of these methods for flexible molecules, specific conformational analyses or molecular dynamics simulations for this compound are not documented in the available literature. researchgate.net
Chemical Transformations and Functionalization of 2 1,1 Difluoroethyl Phenol
Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, allowing for the synthesis of a wide range of ethers and esters. These transformations can significantly alter the molecule's physical and biological properties.
O-Alkylation: The synthesis of ether derivatives from phenols is a fundamental transformation. researchgate.net In the case of 2-(1,1-difluoroethyl)phenol, O-alkylation can be achieved under basic conditions to generate a phenoxide, which then acts as a nucleophile. nih.govgrantome.com The reaction of various phenols with reagents like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base such as potassium hydroxide (B78521) (KOH) provides a pathway to structurally unique aryl gem-difluoroalkyl ethers. researchgate.netresearchgate.net This method involves the formation of a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. researchgate.netlibretexts.org While this specific example doesn't start with this compound, it illustrates a general and effective method for creating complex fluoroalkyl ethers from phenols. A similar strategy could be envisioned for the alkylation of this compound with various alkyl halides. The general reaction involves deprotonation of the phenol (B47542) followed by nucleophilic attack on an alkylating agent. nih.gov
Esterification: Phenols can be converted to esters, which are valuable in various applications, including as prodrugs in medicinal chemistry. acs.org Direct esterification of phenols with carboxylic acids is typically slow. rsc.org More efficient methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. rsc.orgresearchgate.net For this compound, reaction with an acyl chloride, like ethanoyl chloride, would yield the corresponding phenyl ester. rsc.org The reaction can be accelerated by first converting the phenol to its more reactive phenoxide salt. researchgate.net
Table 1: Examples of Derivatization Reactions at the Phenolic Hydroxyl Group This table presents hypothetical reaction outcomes based on established reactivity of phenols.
| Reagent | Product Structure | Reaction Type |
| Methyl iodide (CH₃I) / K₂CO₃ | 2-(1,1-Difluoroethyl)anisole | O-Alkylation |
| Acetyl chloride (CH₃COCl) / Pyridine | 2-(1,1-Difluoroethyl)phenyl acetate | Esterification |
| Benzyl bromide (C₆H₅CH₂Br) / NaH | 1-(Benzyloxy)-2-(1,1-difluoroethyl)benzene | O-Alkylation |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) / H⁺ | 2-(1,1-Difluoroethyl)phenyl acetate | Esterification |
Further Functionalization of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. libretexts.orgmdpi.com The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the hydroxyl group and the 1,1-difluoroethyl group. The hydroxyl group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. mdpi.commdpi.com Conversely, the 1,1-difluoroethyl group is expected to be a deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the fluorine atoms.
In cases of competing directing effects, the powerful activating nature of the hydroxyl group typically dominates. mdpi.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the hydroxyl group (positions 4 and 6). Position 6 is sterically hindered by the adjacent 1,1-difluoroethyl group, so substitution at position 4 is likely to be favored.
Common electrophilic aromatic substitution reactions applicable to phenols include:
Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, typically at the para position to the hydroxyl group. mdpi.com
Halogenation: Reaction with bromine or chlorine in a non-polar solvent can lead to monohalogenation, again, likely at the para position. mdpi.com Using a polar solvent like bromine water can lead to polysubstitution. mdpi.com
Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). The reaction conditions can influence the regioselectivity between the ortho and para positions. mdpi.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Due to the presence of the activating hydroxyl group, these reactions can often proceed under milder conditions than for benzene (B151609) itself. libretexts.orgmdpi.com
Transformations Involving the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group is generally stable, but it can undergo specific transformations under certain conditions. The high strength of the C-F bond makes cleavage challenging. acs.org However, reactions involving the adjacent C-H bonds or elimination of hydrogen fluoride (B91410) are known for similar gem-difluoroalkanes.
One potential transformation is dehydrofluorination . The elimination of hydrogen fluoride (HF) from the 1,1-difluoroethyl group would lead to the formation of a 2-(1-fluorovinyl)phenol. This type of reaction is known for other gem-difluoro compounds, such as the dehydrochlorination and dehydrofluorination of 1,1-difluoro-1-chloroethane in the production of vinylidene fluoride and vinylidene chlorofluoride, respectively. nih.gov Such elimination reactions are typically promoted by strong bases or high temperatures.
The gem-difluoroalkene products that would result from such a transformation are themselves versatile synthetic intermediates. They can participate in a variety of reactions, including transition metal-catalyzed cross-couplings and annulations to form fluorinated heterocyclic and carbocyclic structures. nih.gov
Synthesis of Complex Organic Structures Incorporating this compound Substructures
The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals where the incorporation of fluorine can enhance biological activity and pharmacokinetic properties. researchgate.netnsf.govnbinno.com The difluoroethyl group, for instance, can improve metabolic stability and binding affinity. nih.gov
Strategies for incorporating this substructure into larger molecules often involve multi-step synthetic sequences. A common approach is to first functionalize the this compound core, for example, by introducing a halogen onto the aromatic ring as described in section 6.2. The resulting halogenated derivative can then serve as a substrate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, a bromo-derivative of this compound could be coupled with a boronic acid to construct a more complex biaryl structure.
The phenol moiety itself is a recurring structural motif in a vast number of pharmaceuticals. nsf.govnbinno.com Therefore, the this compound unit can be integrated into known bioactive scaffolds to explore structure-activity relationships. chemscene.com The synthesis of such complex molecules is a key aspect of drug discovery and development, aiming to create new chemical entities with improved therapeutic profiles.
Research Perspectives and Emerging Trends in 2 1,1 Difluoroethyl Phenol Chemistry
Development of Novel Reagents and Catalysts for Selective Difluoroethylation
A primary frontier in the chemistry of 2-(1,1-Difluoroethyl)phenol is the development of novel reagents and catalysts that can achieve selective difluoroethylation of the phenolic ring. Historically, the introduction of fluoroalkyl groups has been challenging, often requiring harsh reaction conditions and suffering from a lack of regioselectivity. Current research is actively addressing these limitations.
Recent advancements have seen the exploration of visible-light photoredox catalysis for controlled fluoroalkylation reactions. acs.org This approach offers a milder and more environmentally benign alternative to traditional methods. For instance, photocatalytic methods have been successfully employed for the site-selective C-H difluoroalkylation of aromatic aldehydes, suggesting the potential for similar strategies to be adapted for the ortho-selective functionalization of phenols to yield compounds like this compound. rsc.org
Furthermore, the design of sophisticated transition-metal catalysts is a key area of investigation. Strategies that utilize directing groups on the phenol (B47542) substrate have been instrumental in achieving site-selectivity in C-H activation. nih.gov The development of catalysts that can directly functionalize the C-H bond at the ortho position of a phenol without the need for a directing group is a significant goal. Ruthenium and photoredox dual catalysis, for example, has been shown to be effective for the ortho-olefination of phenols, a methodology that could potentially be adapted for difluoroethylation. bohrium.comnih.gov
The table below summarizes some emerging catalytic systems with potential applicability for the selective synthesis of this compound.
| Catalytic System | Approach | Potential Advantage |
| Visible-Light Photoredox Catalysis | Generation of fluoroalkyl radicals under mild conditions. | Environmentally benign, high selectivity. |
| Transition-Metal Catalysis (e.g., Ru, Cu) | Directing-group assisted or direct C-H activation. | High regioselectivity for ortho-functionalization. nih.govnih.gov |
| Dual Catalysis (e.g., Ru/photoredox) | In situ regeneration of the active catalyst. | Efficient catalytic turnover and broader substrate scope. bohrium.comnih.gov |
| Borane Lewis Acid Catalysis | Activation of heteroaromatic rings for nucleophilic attack. | Control of regioselectivity in C-H perfluoroalkylation. acs.org |
Integration of Advanced Analytical Techniques for Real-time Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced analytical techniques is proving to be indispensable in this regard.
Real-time reaction monitoring using techniques such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy allows for the continuous tracking of reactant consumption, intermediate formation, and product generation. magritek.comnih.gov This provides invaluable kinetic data and helps to elucidate complex reaction pathways that might be missed by traditional offline analysis. For fluorine-containing compounds like this compound, ¹⁹F NMR is a particularly powerful tool for real-time monitoring due to its high sensitivity and the wide chemical shift range of fluorine. magritek.com
Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are also being employed to identify and characterize transient intermediates in catalytic cycles. Coupling these techniques with theoretical calculations can provide a comprehensive picture of the reaction mechanism at a molecular level.
The table below highlights some advanced analytical techniques and their application in studying fluoroalkylation reactions.
| Analytical Technique | Application | Insights Gained |
| Real-time NMR Spectroscopy (¹H, ¹⁹F) | Monitoring reaction kinetics and intermediates. | Reaction rates, catalyst turnover, identification of transient species. magritek.com |
| In-line Raman Spectroscopy | Tracking changes in vibrational modes of reactants and products. | Real-time conversion, endpoint determination. nih.gov |
| Advanced Mass Spectrometry (e.g., ESI-MS) | Identification of reaction intermediates and byproducts. | Elucidation of catalytic cycles and side reactions. |
| X-ray Crystallography | Determination of the solid-state structure of catalysts and products. | Catalyst-substrate interactions, stereochemistry. |
Exploration of New Reaction Spaces and Substrate Scopes for Fluoroalkyl Phenols
The expansion of the synthetic toolbox for creating fluoroalkyl phenols is a major trend, aiming to broaden the range of accessible structures and functionalities. Research in this area is focused on exploring novel reaction pathways and expanding the substrate scope of existing methods.
One emerging area is the use of electrochemical methods, which can offer unique reactivity and selectivity under mild, oxidant- and catalyst-free conditions. While not yet specifically reported for this compound, electrochemical C-H functionalization has been successfully applied to other phenol derivatives. nih.gov
Furthermore, the development of methods for the late-stage functionalization of complex molecules is of significant interest, particularly in the context of drug discovery. The ability to introduce a 1,1-difluoroethyl group into a complex phenol-containing molecule at a late stage of the synthesis would be a powerful tool for rapidly generating analogues with potentially improved properties.
The exploration of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is another promising avenue. Such reactions offer high atom and step economy and can be used to rapidly build molecular complexity. The development of a multicomponent reaction that incorporates a phenol, a difluoroethyl source, and a third component could provide a highly efficient route to novel derivatives of this compound.
Computational Design and Predictive Modeling in Fluoroalkylation Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, and its application to fluoroalkylation chemistry is a rapidly growing trend. researchgate.netchemrxiv.org Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed regioselectivity. rsc.org
For instance, computational studies can help to understand the factors that govern the ortho-selectivity in the C-H functionalization of phenols, providing insights that can guide the design of more effective catalysts. rsc.org By modeling the interaction between the catalyst, the phenol substrate, and the difluoroethylating agent, researchers can predict which catalyst-substrate combinations are most likely to lead to the desired product.
Machine learning and artificial intelligence are also emerging as powerful tools for predicting the outcomes of chemical reactions. nih.gov By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the regioselectivity of a C-H functionalization reaction with a high degree of accuracy. rsc.orgspringernature.comresearchgate.net This predictive capability can significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive experimental screening.
The table below outlines the role of computational methods in advancing the chemistry of fluoroalkylated phenols.
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Mechanistic studies, transition state analysis. | Understanding of reaction pathways and selectivity. rsc.org |
| Molecular Dynamics (MD) Simulations | Modeling solvent effects and catalyst dynamics. | Insights into the role of the reaction environment. |
| Machine Learning (ML) | Predicting reaction outcomes and regioselectivity. | Accelerated discovery and optimization of synthetic routes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with reactivity. | Predictive models for catalyst and substrate design. |
Q & A
Q. What are the most reliable synthetic routes for preparing 2-(1,1-Difluoroethyl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using CH₃CF₂Cl is a robust method, achieving high yields under mild conditions (70–85°C, 12–24 hours) . Alternative approaches include base-mediated reactions between phenols and halothane, which tolerate electron-rich or electron-deficient substrates but require careful gas evolution management due to by-product formation (e.g., aryl-triflate) . Optimize solvent choice (DMF or THF) and base (cesium carbonate) to mitigate side reactions like hydrolysis of the difluoroethyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Prioritize NMR to confirm the presence of the difluoroethyl group (δ ~ -90 to -100 ppm, split due to coupling with adjacent protons). NMR will show aromatic protons (δ 6.8–7.5 ppm) and the CHCF group (δ ~ 2.5–3.5 ppm). IR spectroscopy identifies phenolic O–H stretches (~3200 cm) and C–F vibrations (1100–1250 cm). HRMS ensures molecular ion alignment with the theoretical mass (±2 ppm error) .
Q. What safety protocols are essential when handling this compound and its intermediates?
- Methodological Answer : Conduct a hazard analysis for reagents like sodium 2-chloro-2,2-difluoroacetate (toxic, corrosive) and CHCFCl (volatile, irritant). Use inert atmospheres (N) to suppress gas evolution risks. Employ fume hoods for reactions involving DMF or halothane. Reference ACS guidelines for risk assessments, particularly for fluorinated by-products that may exhibit unexpected reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during difluoroethylation of substituted phenols?
- Methodological Answer : Steric and electronic effects dominate discrepancies. For example, electron-deficient phenols (e.g., nitro-substituted) show lower yields due to reduced nucleophilicity. Use Hammett σ constants to predict reactivity trends. If competing pathways (e.g., O- vs. C-difluoroethylation) arise, employ DFT calculations to model transition states and identify dominant mechanisms. Experimental validation via kinetic isotope effects (KIEs) can further clarify reaction pathways .
Q. What strategies optimize the regioselectivity of difluoroethylation in polyfunctional aromatic systems?
- Methodological Answer : Protecting groups (e.g., silyl ethers for –OH) can direct difluoroethylation to specific sites. Catalyst tuning (e.g., Ni vs. Pd) alters selectivity: Ni catalysts favor para-substitution in electron-rich systems, while Pd may stabilize ortho-directing intermediates. Solvent polarity (e.g., DMSO vs. toluene) also modulates regioselectivity by stabilizing charged transition states .
Q. How does the difluoroethyl group influence the biological activity of phenolic derivatives in receptor binding studies?
- Methodological Answer : The CFCH group enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability compared to non-fluorinated analogs. In SAR studies, replace the difluoroethyl group with –CHCH or –CF to isolate its effects on binding affinity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like GPCRs or kinases .
Q. What analytical challenges arise in quantifying this compound degradation products under physiological conditions?
- Methodological Answer : Degradation via hepatic CYP450 enzymes produces fluorinated metabolites that interfere with LC-MS quantification due to similar m/z ratios. Use high-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., -CFCH) to distinguish metabolites. Employ H/D exchange experiments to confirm hydroxylation or defluorination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
